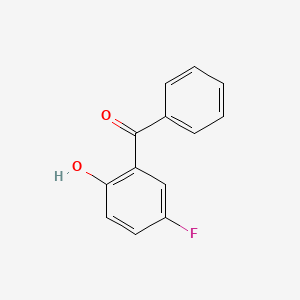

2-ベンゾイル-4-フルオロフェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzoyl-4-fluorophenol (2-BFP) is an aromatic phenol derivative with a wide range of applications in organic synthesis and analytical chemistry. It is a colorless, crystalline solid with a melting point of 146°C and a boiling point of 247°C. 2-BFP is a versatile reagent and finds use in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

科学的研究の応用

ラジオファーマシューティカル合成

2-ベンゾイル-4-フルオロフェノール: は、無担体添加 (n.c.a.) 4-[18F]フルオロフェノールの合成における前駆体であり、これはより複雑なラジオファーマシューティカルを作成するための汎用性の高いシントンです 。これらのラジオファーマシューティカルは、陽電子放出断層撮影 (PET) に不可欠であり、これは代謝プロセスを体内で観察するために医療診断で使用される強力な画像化技術です。

電気化学的分解

この化合物は、ハロゲン化有機汚染物質 (HOP) の電気化学的分解において役割を果たしています。 これは、関連する化合物である4-フルオロフェノールの分解プロセスに関与しており、ここで脱フッ素化メカニズムと、有害な環境汚染物質を除去するPd-ポリピロールなどの触媒の効率を研究するために使用できます 。

酵素的脱フッ素化

酵素的脱フッ素化の分野では、2-ベンゾイル-4-フルオロフェノールは、有機化合物からフッ素原子を除去する酵素の活性を研究するために使用できます。 これは、フッ素化汚染物質の生分解を理解し、生物修復戦略を開発するために重要です 。

Safety and Hazards

作用機序

Target of Action

Fluorinated compounds like 2-benzoyl-4-fluorophenol are known to interact with various enzymes involved in defluorination reactions .

Mode of Action

It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorophenol can be defluorinated directly without structural transformation by 4-fluorophenol monooxygenase . This enzyme catalyzes NADPH-dependent hydroxylation and defluorination of 4-fluorophenol .

Biochemical Pathways

The defluorination of fluorinated compounds like 2-benzoyl-4-fluorophenol is known to involve various enzymes . For example, 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase are known to catalyze the defluorination of 4-fluorobenzoate and 2-fluorobenzoate, respectively .

Result of Action

Fluorinated compounds are known to have unique properties due to the presence of fluorine, which can result in specific biological effects .

Action Environment

The action, efficacy, and stability of 2-Benzoyl-4-fluorophenol can be influenced by various environmental factors. For instance, the presence of certain enzymes can facilitate the defluorination of fluorinated compounds . Moreover, the physical and chemical properties of the environment, such as pH and temperature, can also affect the action of 2-Benzoyl-4-fluorophenol.

生化学分析

Biochemical Properties

It is known that fluorinated compounds can interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of covalent bonds or hydrogen bonds. The fluorine atom in 2-Benzoyl-4-fluorophenol could potentially enhance these interactions due to its high electronegativity.

Cellular Effects

It is speculated that the compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies would need to investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, and could influence its localization or accumulation .

特性

IUPAC Name |

(5-fluoro-2-hydroxyphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAFMYLJPCNAIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380994 |

Source

|

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-47-0 |

Source

|

| Record name | (5-Fluoro-2-hydroxyphenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。